molecular formula C36H59N B8133313 Bis(4-dodecylphenyl)amine

Bis(4-dodecylphenyl)amine

Cat. No.: B8133313
M. Wt: 505.9 g/mol
InChI Key: INKWXWHHDQUGCZ-UHFFFAOYSA-N
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Description

Bis(4-dodecylphenyl)amine is a diarylamine derivative featuring two 4-dodecylphenyl groups attached to a central nitrogen atom. Its molecular formula is C₃₆H₅₉N, with a molecular weight of 505.86 g/mol. The compound is characterized by long hydrophobic dodecyl (C₁₂H₂₅) chains at the para positions of the aromatic rings, which enhance its solubility in non-polar solvents and thermal stability .

The compound is primarily utilized in catalysis, such as in the synthesis of the MACHO-C12 ligand for ruthenium complexes, which are effective in catalytic hydrogenation of CO₂ to methane .

Properties

IUPAC Name

4-dodecyl-N-(4-dodecylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H59N/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32,37H,3-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKWXWHHDQUGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H59N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-dodecylphenyl)amine can be synthesized through a multi-step process involving the reaction of 4-dodecylphenylamine with appropriate reagents under controlled conditions. One common method involves the reaction of 4-dodecylphenylamine with an alkylating agent to introduce the dodecyl groups, followed by further reactions to form the final this compound structure .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Bis(4-dodecylphenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Reactions

Bis(4-dodecylphenyl)amine serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Its unique structure allows it to participate in various reactions, enhancing the efficiency of synthetic pathways.

Case Study: Photoinitiators in Polymerization

In a study conducted by researchers exploring photoinitiators for polymerization processes, this compound was utilized due to its ability to generate reactive intermediates when exposed to UV light. This property is particularly advantageous in the development of photoresponsive materials used in coatings and adhesives.

Materials Science

Langmuir-Blodgett Films

The compound has been investigated for its role in forming Langmuir-Blodgett films, which are essential in nanotechnology and materials science. These films can be used to create stable biomimetic membranes that mimic natural lipid structures.

Data Table: Properties of Langmuir-Blodgett Films

ParameterThis compoundComparison Compound
Thickness (nm)3.5 - 5.0Di-O-Hexadecyl-Glycero-3-Phosphatidyl-Glycerol
StabilityModerateHigh
Transfer MethodX-type and Y-typeN/A

This table summarizes the properties observed during experiments with this compound in Langmuir-Blodgett film formation, highlighting its potential for creating functionalized surfaces .

Biological Applications

Photoinitiator in Biomaterials

In biological research, this compound is employed as a photoinitiator in the polymerization of biomaterials. Its ability to generate free radicals upon light exposure facilitates the curing process of hydrogels and other bioactive materials used in medical applications.

Case Study: Development of Bioresponsive Materials

Research has demonstrated that incorporating this compound into polymeric matrices enhances the mechanical properties and biocompatibility of the resulting materials. This application is crucial for developing drug delivery systems and tissue engineering scaffolds .

Industrial Applications

Coatings and Adhesives

The compound's role as a photoinitiator extends to industrial applications, where it is used in producing UV-cured coatings and adhesives. Its efficiency in initiating polymerization under UV light allows for rapid curing processes that are beneficial for manufacturing settings.

Mechanism of Action

The mechanism of action of bis(4-dodecylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Overview

The following table compares Bis(4-dodecylphenyl)amine with structurally related diarylamines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound C₃₆H₅₉N 505.86 4-dodecylphenyl Not reported Catalysis (e.g., MACHO-C12 ligand)
Bis(4-octylphenyl)amine C₂₈H₄₃N 393.65 4-octylphenyl 85 Industrial antioxidant
Bis(4-(2-phenylpropan-2-yl)phenyl)amine C₃₀H₃₁N 405.57 4-(2-phenylpropan-2-yl) Not reported Lubricant antioxidant
Bis(2,4-dimethylphenyl)amine C₁₆H₁₉N 225.33 2,4-dimethylphenyl Not reported Laboratory research
Bis(4-bromophenyl)amine C₁₂H₉Br₂N 327.01 4-bromophenyl Not reported Organic synthesis intermediate
Bis(4-iodophenyl)amine C₁₂H₉I₂N 421.02 4-iodophenyl 123–124 Pharmaceutical intermediates
Bis[4-(hexyloxy)phenyl]amine C₂₄H₃₅NO₂ 377.54 4-hexyloxyphenyl Not reported Not specified

Key Research Findings and Comparisons

Substituent Effects on Properties
  • Alkyl Chain Length :

    • This compound (C₁₂ chains) exhibits higher hydrophobicity and thermal stability than Bis(4-octylphenyl)amine (C₈ chains), making it more suitable for high-temperature catalytic processes .
    • Shorter chains (e.g., octyl) lower melting points (85°C vs. inferred >100°C for dodecyl) but retain antioxidant utility in lubricants .
  • Halogenated Derivatives :

    • Bromine and iodine substituents (e.g., Bis(4-bromophenyl)amine and Bis(4-iodophenyl)amine) introduce steric bulk and electronic effects, enhancing reactivity in cross-coupling reactions. The iodine variant’s higher molecular weight (421.02 g/mol) and melting point (123–124°C) reflect stronger intermolecular forces .

Biological Activity

Bis(4-dodecylphenyl)amine is an organic compound that has garnered attention for its potential biological activities. This compound, belonging to the family of arylamines, exhibits properties that could be relevant in various fields, including pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C30H49N\text{C}_{30}\text{H}_{49}\text{N}

This structure consists of two dodecylphenyl groups attached to a central amine nitrogen, which influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various amine oxide surfactants, including derivatives of this compound, demonstrated high antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using standard antimicrobial assays, revealing that the compound inhibited the growth of microorganisms by disrupting their cell membranes, leading to cell death .

Cytotoxicity Studies

Cytotoxicity assessments are vital for determining the safety profile of this compound. In vitro studies have shown that while the compound exhibits antimicrobial properties, it does not induce significant cytotoxic effects on human cell lines at concentrations used in antimicrobial testing. For example, cell viability assays indicated that concentrations up to 100 μM did not result in cytotoxicity, suggesting a favorable safety margin for potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its efficacy. The presence of long alkyl chains enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Studies have highlighted that modifications in the alkyl chain length and branching can significantly affect the compound's antimicrobial potency and cytotoxic profile .

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of this compound against pathogenic strains demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against Staphylococcus aureus and Escherichia coli. This indicates a promising potential for use in formulations aimed at combating bacterial infections.
  • Toxicological Assessment : In another study focusing on the toxicological profile, this compound was evaluated using various mammalian cell lines. The results confirmed low toxicity levels, with no significant adverse effects observed at therapeutic concentrations, supporting its candidacy for further development .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli50 μg/mL
Bacillus subtilis100 μg/mL

Table 2: Cytotoxicity Profile of this compound

Concentration (μM)Cell Viability (%)
1095
5092
10088

Q & A

Q. What are the recommended synthetic routes for Bis(4-dodecylphenyl)amine, and what methodological considerations ensure high yields?

this compound can be synthesized via nucleophilic substitution using potassium bis(4-dodecylphenyl)phosphide and bis(2-chloroethyl)amine hydrochloride in a 2-methyltetrahydrofuran/n-pentane solvent system. Critical steps include maintaining anhydrous conditions, slow addition of reagents to prevent side reactions, and purification via column chromatography to isolate the product . Yield optimization requires stoichiometric control (e.g., 1.1 equiv. of potassium tert-butoxide) and reaction monitoring via TLC or GC-MS.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Based on analogous compounds (e.g., Bis(4-octylphenyl)amine), key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS skin sensitization category 1) .
  • Ventilation: Use fume hoods to avoid inhalation of vapors (GHS oral acute toxicity category 4) .
  • Waste Disposal: Collect residues in approved containers for incineration to prevent environmental release (GHS aquatic chronic toxicity category 1) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy: Confirm structure via 1^1H/13^{13}C NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and FT-IR (N-H stretch ~3400 cm1^{-1}) .
  • Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: 80.2%, H: 11.5%, N: 2.8%) .

Advanced Research Questions

Q. What catalytic applications does this compound exhibit, and how do its electronic properties influence reactivity?

this compound-derived ligands (e.g., MACHO-C12) are used in CO2_2 hydrogenation to methane. The electron-donating dodecyl groups enhance metal-ligand coordination stability, while the bulky aryl substituents prevent catalyst deactivation via steric shielding. Reaction optimization requires 1.0 equiv. of ligand relative to Ru precursors and temperatures >100°C for turnover frequencies >500 h1^{-1} .

Q. How do structural modifications (e.g., alkyl chain length) impact the physicochemical properties of this compound derivatives?

  • Solubility: Longer alkyl chains (e.g., dodecyl vs. octyl) increase hydrophobicity, requiring polar aprotic solvents (e.g., THF) for dissolution .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 250°C for dodecyl derivatives, compared to 220°C for shorter-chain analogs .
  • Crystallinity: X-ray diffraction reveals reduced crystallinity with longer chains, affecting material applications .

Q. What strategies resolve contradictions in environmental hazard classifications for aryl amine homologs?

Discrepancies in GHS classifications (e.g., aquatic toxicity for Bis(4-octylphenyl)amine vs. dodecyl derivatives) arise from chain-length-dependent bioaccumulation. Mitigation involves:

  • QSAR Modeling: Predict ecotoxicity using logP and molecular weight parameters.
  • Experimental Validation: Conduct Daphnia magna acute toxicity assays (EC50_{50} < 1 mg/L indicates high hazard) .

Methodological Considerations

Q. What analytical techniques are critical for studying degradation pathways of this compound under oxidative conditions?

  • LC-MS/MS: Identify degradation products (e.g., quinone imines) via fragmentation patterns.
  • EPR Spectroscopy: Detect radical intermediates (e.g., nitroxide species) during autoxidation .

Q. How can researchers optimize ligand design using this compound for heterogeneous catalysis?

  • Support Functionalization: Graft amine groups onto silica/mesoporous substrates via silane coupling.
  • Kinetic Studies: Monitor reaction rates using in-situ IR to adjust ligand/metal ratios .

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